molecular formula C11H18O2 B12736955 p-Menth-1-en-8-ol, formate, (S)- CAS No. 34352-02-8

p-Menth-1-en-8-ol, formate, (S)-

Cat. No.: B12736955
CAS No.: 34352-02-8
M. Wt: 182.26 g/mol
InChI Key: IPYLQIQMGUZFCK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terpinyl formate, also known as α-Terpinyl formate or p-menth-1-en-8-yl formate, is a naturally occurring monoterpenoid ester. It is derived from terpineol and formic acid. The compound has a molecular formula of C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . Terpinyl formate is known for its pleasant aroma and is commonly used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Terpinyl formate can be synthesized through the esterification of terpineol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of terpineol to terpinyl formate .

Industrial Production Methods

In industrial settings, terpinyl formate is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Terpinyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Terpinyl formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of terpinyl formate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. The compound’s high degree of unsaturation allows it to interact with cell membranes, enhancing its permeability and facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terpinyl formate is unique due to its specific ester structure, which imparts distinct olfactory properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications. Additionally, its potential therapeutic effects and applications in the fragrance industry further distinguish it from other similar compounds .

Properties

CAS No.

34352-02-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl formate

InChI

InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1

InChI Key

IPYLQIQMGUZFCK-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)(C)OC=O

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.